molecular formula C17H22O B1221034 2-(1-Adamantyl)-4-methylphenol CAS No. 41031-50-9

2-(1-Adamantyl)-4-methylphenol

Cat. No. B1221034
CAS RN: 41031-50-9
M. Wt: 242.36 g/mol
InChI Key: XHLJIHBDAJFXBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantyl derivatives, including compounds similar to 2-(1-Adamantyl)-4-methylphenol, involves several steps starting from base adamantane or its derivatives. A notable method includes the esterification of adamantan-1-ylacetic acid with N-aryl substituted 3-hydroxypyridine-4-one derivatives, leading to novel bioactive compounds (Peroković et al., 2013). Another approach involves the ion-exchange-resin-catalyzed adamantylation of phenol derivatives, developing a clean process for synthesizing 2-adamantylphenol derivatives (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of adamantyl derivatives, including 2-(1-Adamantyl)-4-methylphenol, is characterized by the presence of the adamantane framework. Crystallographic studies provide insights into the molecular and crystal structure of these compounds, revealing their hydrophobic and hydrophilic regions and how these influence their physical and chemical properties (Peroković et al., 2013).

Chemical Reactions and Properties

Adamantyl derivatives undergo various chemical reactions, including esterification, adamantylation, and reactions with amines. These reactions are pivotal in modifying the chemical structure and properties of the compounds for specific applications. The ion-exchange-resin-catalyzed adamantylation is particularly notable for its environmentally friendly attributes, contributing to the synthesis of key intermediates in pharmaceuticals (Wang et al., 2012).

Physical Properties Analysis

The physical properties of 2-(1-Adamantyl)-4-methylphenol and related compounds, such as solubility, melting point, and glass transition temperature, are influenced by the adamantane structure. The rigid adamantane framework tends to enhance the thermal properties of the compounds, including their decomposition temperatures and glass-transition temperatures, making them suitable for applications requiring high thermal stability (Yi‐Che Su et al., 2004).

Chemical Properties Analysis

The chemical properties of adamantyl derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in various fields. The adamantane framework contributes to the high chemical stability and resistance to degradation, making these compounds ideal for use in challenging chemical environments (Wang et al., 2012).

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

  • Scientific Field : Petroleum Chemistry
  • Application Summary : Adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . They can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .

Adamantane-Based Ester Derivatives

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
  • Methods of Application : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .
  • Results or Outcomes : Compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test. Furthermore, some compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .

Synthesis of 2-(1-Adamantyl)furans

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-(1-Adamantyl)furans are synthesized using a smaller amount of catalyst, providing a higher yield of the target products .
  • Methods of Application : The method provides the possibility of varying the substituents in the furan ring .
  • Results or Outcomes : The method developed provides a higher yield of the target products .

Direct Radical Functionalization

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, due to their unique structural, biological, and stimulus-responsive properties .
  • Methods of Application : The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives .
  • Results or Outcomes : This method provides a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Synthesis of Unsaturated Adamantane Derivatives

  • Scientific Field : Petroleum Chemistry
  • Application Summary : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .
  • Results or Outcomes : Muthyala et al. propose a method for the synthesis of 2-[bis(4-hydroxyphenyl)methylene]adamantane from adamantanone (54% yield) .

Synthesis of 2-(1-Adamantyl)furans

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-((5-(1-Adamantyl)-2-furyl)methyl)-1H-isoindole-1,3(2H)-dione (2e) is synthesized with a yield of 77% .
  • Methods of Application : The synthesis involves the use of IR (KBr), ν/cm −1: 3115, 3103 (Csp 2 –H), 2906, 2848 (Csp 3 –H), 1774, 1722 (C=O). MS (EI, 70 eV), m / z (I rel (%)): 361 (96, М +), 333 (21), 267 (10), 226 (44), 157 (92), 135 (100) .
  • Results or Outcomes : The synthesis provides a compound with a structure of 1,2-dehydroadamantane (adamantene) .

Direct Radical Functionalization

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
  • Methods of Application : The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
  • Results or Outcomes : This method provides a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Synthesis of Unsaturated Adamantane Derivatives

  • Scientific Field : Petroleum Chemistry
  • Application Summary : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .
  • Results or Outcomes : Muthyala et al. propose a method for the synthesis of 2-[bis(4-hydroxyphenyl)methylene]adamantane from adamantanone (54% yield) .

Synthesis of 2-(1-Adamantyl)furans

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-((5-(1-Adamantyl)-2-furyl)methyl)-1H-isoindole-1,3(2H)-dione (2e) is synthesized with a yield of 77% .
  • Methods of Application : The synthesis involves the use of IR (KBr), ν/cm −1: 3115, 3103 (Csp 2 –H), 2906, 2848 (Csp 3 –H), 1774, 1722 (C=O). MS (EI, 70 eV), m / z (I rel (%)): 361 (96, М +), 333 (21), 267 (10), 226 (44), 157 (92), 135 (100) .
  • Results or Outcomes : The synthesis provides a compound with a structure of 1,2-dehydroadamantane (adamantene) .

Safety And Hazards

While specific safety data for “2-(1-Adamantyl)-4-methylphenol” is not available, general safety precautions for handling adamantane derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

2-(1-adamantyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJIHBDAJFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347111
Record name 2-(1-Adamantyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-4-methylphenol

CAS RN

41031-50-9
Record name 2-(1-Adamantyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Adamantyl)-4-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Wang, R Wang, X Shi, G Zou - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
A clean process has been developed for the synthesis of 2-adamantylphenol derivatives through adamantylation of substituted phenols with adamantanols catalyzed by commercially …
Number of citations: 15 www.beilstein-journals.org
A Flores-Figueroa, D Talancón-Sánchez… - Journal of the Brazilian …, 2005 - SciELO Brasil
SciELO - Brasil - Synthesis of 2,4-disubstituted thiophenols and solid state structures of thiocarbamate precursors Synthesis of 2,4-disubstituted thiophenols and solid state structures of …
Number of citations: 17 www.scielo.br
GN Nikov, M Eshete, RV Rajnarayanan… - Journal of …, 2001 - academia.edu
Synthetic estrogens have diverse chemical structures and may either positively or negatively affect the estrogenic signaling pathways through interactions with the estrogen receptors (…
Number of citations: 45 www.academia.edu
AV Velikorodov, NN Stepkina, VP Osipova… - Russian Journal of …, 2021 - Springer
The synthesis of new functionally substituted 1H-indene-1,3(2H)-diones, indenobenzofurans, and 2,5-benzodiazocines is described. The condensations of ninhydrin in concentrated …
Number of citations: 7 link.springer.com
DE Chavez, EN Jacobsen - Organic Syntheses, 2003 - Wiley Online Library
An Efficient, Highly Diastereo‐ and Enantioselective Hetero‐Diels‐Alder Catalyst. Preparation of (2S,6R)‐6‐(tert‐Butyldimethyl‐Silyloxymethyl)‐2‐Methoxy‐2,5‐Dihydropyran - Chavez …
Number of citations: 46 onlinelibrary.wiley.com
AG Dossetter, TF Jamison… - Angewandte Chemie …, 1999 - Wiley Online Library
Even moderately nucleophilic dienes react with simple aldehydes in the presence of a new Cr III catalyst in a hetero‐Diels–Alder reaction [Eq. (1)]. Tetrahydropyranyl products with up to …
Number of citations: 384 onlinelibrary.wiley.com
C Mintz, WE Acree Jr… - QSAR & Combinatorial …, 2006 - Wiley Online Library
The Abraham solvation parameter model is used to construct mathematical correlations for describing the minimum inhibitory concentration of organic compounds for growth inhibition …
Number of citations: 12 onlinelibrary.wiley.com
R Kamata, F Shiraishi, J Nishikawa, J Yonemoto… - Toxicology in vitro, 2008 - Elsevier
The retinoic acid receptors (RARs) play key roles in various biological processes in response to endogenous retinoic acids. However, excessive embryonic exposure to specific ligands …
Number of citations: 77 www.sciencedirect.com
RUC Alachlor, RUC Aldosterone, RUC Aldrin - ntp.niehs.nih.gov
Substances Tested in the In Vitro ER Binding Assays Sorted by Substance and Assay: Appx D1 - ICCVAM ER Binding BRD (NIH Publicat Page 1 ER Binding BRD: Appendix D1 …
Number of citations: 0 ntp.niehs.nih.gov
RUC Alachlor, RUC Aldosterone, RUC Aldrin - 2002 - Citeseer
Assay Type* Substance CASRN† Purity (%)†† IC50 (µM)** SD of IC50** HDT (µM) Ki (µM)** RBA*** log RBA*** Reference hERα-FP 4, 4'-(1, 3-Adamantanediyl) diphenol 0.2 0.001 6.5 …
Number of citations: 2 citeseerx.ist.psu.edu

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